molecular formula C27H29N3O5S B11995416 Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11995416
M. Wt: 507.6 g/mol
InChI Key: HBWNKIWICXCBGU-HYARGMPZSA-N
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Description

Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A thiazolo-pyrimidine fused-ring core with a chiral C5 atom .
  • Substituents at C5 (3,4-dimethoxyphenyl), C2 (4-dimethylaminobenzylidene), and C6 (ethyl carboxylate ester) .
  • Potential pharmacological relevance due to structural similarities to bioactive thiazolo[3,2-a]pyrimidines, which exhibit anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H29N3O5S/c1-7-35-26(32)23-16(2)28-27-30(24(23)18-10-13-20(33-5)21(15-18)34-6)25(31)22(36-27)14-17-8-11-19(12-9-17)29(3)4/h8-15,24H,7H2,1-6H3/b22-14+

InChI Key

HBWNKIWICXCBGU-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Structural Features

    The compound features a thiazolo-pyrimidine core structure, which is significant for its biological activity. The presence of dimethoxyphenyl and dimethylamino groups enhances its lipophilicity and potential interactions with biological targets.

    Medicinal Chemistry

    Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is being investigated for its potential as a therapeutic agent.

    Anticancer Activity

    Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

    CompoundActivityReference
    Thiazolo-pyrimidinesInduced apoptosis in cancer cell lines
    Dimethoxyphenyl derivativesInhibited tumor growth in xenograft models

    Biological Research

    The compound's ability to modulate biological pathways makes it a candidate for further exploration in pharmacology.

    Neuropharmacological Effects

    Initial investigations suggest potential neuroprotective effects due to the dimethylamino group, which may interact with neurotransmitter systems.

    EffectObservationReference
    NeuroprotectionReduced oxidative stress in neuronal cells
    Behavioral changesImproved cognitive function in animal models

    Material Science

    In addition to biological applications, the compound's unique chemical properties make it suitable for use in material science.

    Synthesis of Functional Materials

    The thiazolo-pyrimidine framework can serve as a building block for synthesizing advanced materials with specific electronic or photonic properties.

    ApplicationMaterial TypeReference
    Organic semiconductorsHigh-performance electronic devices
    Photovoltaic materialsEnhanced light absorption properties

    Case Study 1: Anticancer Activity Assessment

    A study conducted on this compound demonstrated its efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.

    Case Study 2: Neuroprotective Effects

    In a preclinical model testing the neuroprotective effects of the compound, significant reductions in markers of oxidative stress were observed. Behavioral assessments indicated improvements in memory retention and cognitive function.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparative Analysis with Structural Analogs

    Table 1: Substituent Comparison
    Compound Name (Example) R1 (C5) R2 (C2) R3 (C6) Synthesis Method Yield (%) Reference
    Target Compound 3,4-Dimethoxyphenyl 4-Dimethylaminobenzylidene Ethyl carboxylate Not explicitly detailed N/A
    Compound 11a 5-Methylfuran-2-yl 2,4,6-Trimethylbenzylidene Nitrile Cyclocondensation with aldehydes 68
    Compound in (E)-2-Phenylethenyl 2,4-Dimethoxybenzylidene Ethyl carboxylate Fusion with thiourea/ZnCl₂ N/A
    Ethyl 5-(4-Bromophenyl) analog 4-Bromophenyl Ethyl carboxylate Cyclization with chloroacetic acid 78
    Ethyl 2-(4-Carboxybenzylidene) Phenyl 4-Carboxybenzylidene Ethyl carboxylate Reflux with Na acetate N/A

    Key Observations :

    • Substituents at C2 (benzylidene group) significantly influence electronic properties. For example, the 4-dimethylamino group in the target compound enhances electron-donating capacity compared to electron-withdrawing groups (e.g., 4-cyano in Compound 11b ).
    • C5 substituents like 3,4-dimethoxyphenyl may improve solubility and π-π stacking versus simpler aryl groups (e.g., 4-bromophenyl in ).

    Structural and Spectroscopic Properties

    Table 2: Spectroscopic and Crystallographic Data
    Compound (Example) IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) Crystal System Dihedral Angle (°) Ring Puckering Reference
    Target Compound (Inferred) ~1700 (C=O) Likely triclinic ~80–85° (predicted) Flattened boat conformation
    Compound 11a 3436 (NH), 2219 (CN) 2.24 (s, CH₃), 7.94 (s, =CH) N/A N/A N/A
    Ethyl 2-(2,4,6-TMB) 2.37 (s, 3 CH₃), 7.29 (d, ArH) Monoclinic 80.94° Flattened boat
    Ethyl 4-Carboxybenzylidene 8.01 (s, =CH) Triclinic N/A N/A

    Key Observations :

    • C=O stretches (IR ~1700 cm⁻¹) are consistent across esters, while CN stretches (2200–2220 cm⁻¹) distinguish nitrile-containing analogs .
    • Dihedral angles between the thiazolo-pyrimidine core and aryl groups (~80–85°) suggest moderate π-conjugation, which may affect intermolecular interactions .

    Hydrogen Bonding and Crystal Packing

    The target compound’s 4-dimethylaminobenzylidene group may engage in C–H···O hydrogen bonds similar to analogs like Ethyl 2-(4-carboxybenzylidene), which forms chains via bifurcated H-bonds . By contrast, 2,4,6-trimethoxybenzylidene derivatives exhibit weaker van der Waals interactions due to steric hindrance .

    Biological Activity

    Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound belongs to the thiazolo[3,2-A]pyrimidine class, characterized by a thiazole ring fused with a pyrimidine structure. The presence of methoxy and dimethylamino groups contributes to its pharmacological properties. The molecular formula is C₁₈H₁₈N₂O₄S, and it has a molecular weight of approximately 358.41 g/mol.

    Table 1: Structural Features of the Compound

    FeatureDescription
    Molecular Formula C₁₈H₁₈N₂O₄S
    Molecular Weight 358.41 g/mol
    Functional Groups Methoxy, Dimethylamino
    Core Structure Thiazolo[3,2-A]pyrimidine

    Antimicrobial Activity

    Research indicates that derivatives of thiazolo[3,2-A]pyrimidines exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

    Anticancer Activity

    The anticancer potential of this compound has been explored in various studies. Notably:

    • Case Study 1 : A derivative exhibited selective cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant growth inhibition at low concentrations .
    • Case Study 2 : Another study reported that modifications to the thiazolo-pyrimidine framework enhanced its antitumor activity by increasing interaction with DNA and inducing apoptosis in cancer cells .

    The mechanisms underlying the biological activities of this compound can be summarized as follows:

    • DNA Intercalation : Compounds in this class may intercalate into DNA strands, disrupting replication and transcription processes.
    • Enzyme Inhibition : Inhibition of key enzymes involved in cell division and metabolism is another proposed mechanism.
    • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.

    Table 2: Summary of Biological Activities

    Activity TypeTarget Organisms/CellsMechanismReference
    AntimicrobialE. coli, S. aureusDisruption of cell wall synthesis
    AnticancerMCF-7, HCT116DNA intercalation & apoptosis

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